

Erythrinin F: A Technical Guide to Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin F is a prenylated isoflavone, a class of naturally occurring compounds known for their diverse biological activities. Isolated from Erythrina arborescens, **Erythrinin F** has garnered interest within the scientific community for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the known chemical properties and stability of **Erythrinin F**, compiled to aid researchers and professionals in drug development. The information presented is based on available scientific literature and established principles of phytochemistry and pharmaceutical stability testing.

Chemical Properties of Erythrinin F

The fundamental chemical properties of **Erythrinin F** are summarized below. While specific experimental values for some properties are not publicly available, typical characteristics for this class of compounds are described.

Physicochemical Properties

The precise melting point, boiling point, and detailed solubility profile of **Erythrinin F** have not been extensively reported in publicly accessible literature. However, based on the general properties of isoflavone derivatives, it is anticipated that strong intermolecular hydrogen



bonding and π -stacking interactions contribute to a relatively high melting point and limited solubility in nonpolar solvents. The prenyl group is expected to enhance its lipophilicity.

Property	Data	Source
CAS Number	1616592-60-9	[1]
Molecular Formula	C20H18O7	[1]
Molecular Weight	370.35 g/mol	[1]
Appearance	Not reported (likely a solid)	-
Melting Point	Not reported	-
Boiling Point	Not reported	-
Solubility	Not reported (expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and acetone)	-

Spectroscopic Data

The structural elucidation of **Erythrinin F** was achieved through extensive spectroscopic studies, as is standard for the characterization of new natural products.[1] While the complete raw spectral data is contained within the primary literature, this section outlines the key spectroscopic techniques used and the expected spectral features for a compound of this nature.



Spectroscopic Technique	Expected Key Features for Erythrinin F and Related Isoflavonoids
¹ H NMR	Signals corresponding to aromatic protons, methoxy groups, and the prenyl side chain. The chemical shifts and coupling constants provide detailed information about the substitution pattern and stereochemistry.
¹³ C NMR	Resonances for all 20 carbon atoms, including those of the isoflavone backbone and the prenyl group. The chemical shifts are indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy	Absorption bands characteristic of hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups present in the molecule.
Mass Spectrometry (MS)	The molecular ion peak corresponding to the molecular weight of Erythrinin F. The fragmentation pattern provides valuable information about the structural components of the molecule.

Chemical Stability of Erythrinin F

Direct studies on the chemical stability of **Erythrinin F** are not currently available in the public domain. However, the stability of isoflavonoids, particularly prenylated flavonoids, is influenced by several factors.

General Stability Considerations for Prenylated Isoflavonoids:

- pH: Flavonoids can be susceptible to degradation under alkaline conditions. The phenolic hydroxyl groups can ionize, leading to oxidative degradation or rearrangement reactions.
- Temperature: Elevated temperatures can accelerate degradation processes. The specific degradation pathways are dependent on the structure of the molecule and the presence of other reactive species.



- Light: Many flavonoids are sensitive to UV and visible light, which can induce photochemical degradation. Storage in light-resistant containers is typically recommended.
- Oxidizing Agents: The phenolic hydroxyl groups make isoflavonoids susceptible to oxidation.
 This can be a significant degradation pathway, especially in the presence of metal ions or reactive oxygen species. The prenyl group itself can also be a site for oxidation.

Given the lack of specific data for **Erythrinin F**, a comprehensive stability testing program would be essential to establish its shelf-life and appropriate storage conditions for any pharmaceutical formulation.

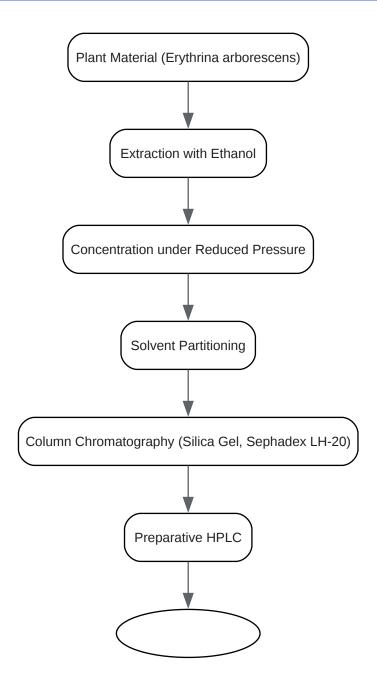
Experimental Protocols

The following sections detail generalized experimental protocols for the isolation, characterization, and stability testing of **Erythrinin F**, based on methods reported for related compounds from Erythrina species and standard pharmaceutical guidelines.

Isolation and Purification of Erythrinin F

The isolation of **Erythrinin F** from its natural source, Erythrina arborescens, typically involves the following steps:





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Fig. 1: General workflow for the isolation of Erythrinin F.

- Extraction: The dried and powdered plant material (e.g., stem bark) is extracted exhaustively with a suitable solvent, such as ethanol or methanol, at room temperature.
- Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.



- Solvent Partitioning: The crude extract is suspended in water and partitioned successively
 with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to
 fractionate the components based on their solubility.
- Column Chromatography: The ethyl acetate fraction, which is likely to contain Erythrinin F,
 is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g.,
 n-hexane-ethyl acetate). Further purification can be achieved using Sephadex LH-20 column
 chromatography.
- Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain **Erythrinin F** in high purity is typically achieved by preparative HPLC on a C18 column.

Structure Elucidation

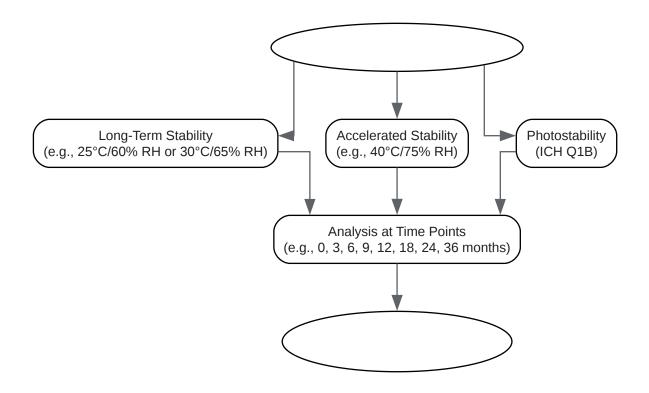
The chemical structure of the isolated **Erythrinin F** is determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments are conducted to establish the connectivity of all atoms in the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophoric system of the isoflavone.

Proposed Stability Testing Protocol

A robust stability testing protocol for **Erythrinin F**, in accordance with the International Council for Harmonisation (ICH) guidelines, is crucial for its development as a pharmaceutical agent.[3] [4][5][6]





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Fig. 2: Proposed stability testing protocol for **Erythrinin F**.

Protocol Outline:

- Test Sample: Erythrinin F (as an active pharmaceutical ingredient, API) or its formulated product.
- Container Closure System: The study should be conducted on the sample stored in a container closure system that simulates the proposed packaging for storage and distribution.
- Storage Conditions:
 - Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
 - Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
 - Intermediate (if necessary): 30°C ± 2°C / 65% RH ± 5% RH.
- Testing Frequency: Samples should be tested at appropriate time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated



studies).

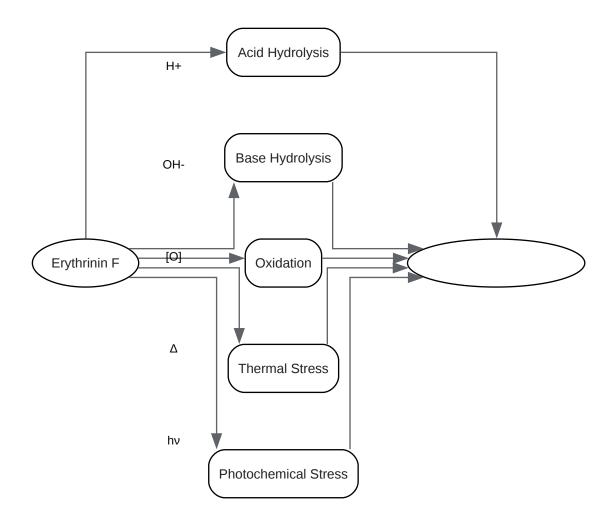
- Analytical Methods: Validated stability-indicating analytical methods (e.g., HPLC) should be
 used to assay the concentration of Erythrinin F and to detect and quantify any degradation
 products.
- Parameters to be Tested:
 - Appearance
 - Assay of Erythrinin F
 - Degradation products
 - Moisture content
 - (For solid dosage forms) Dissolution, hardness, friability
 - o (For liquid dosage forms) pH, viscosity, clarity

Forced Degradation Studies:

To understand the intrinsic stability of **Erythrinin F** and to develop a stability-indicating analytical method, forced degradation studies should be performed under various stress conditions:

- Acidic hydrolysis (e.g., 0.1 N HCl)
- Basic hydrolysis (e.g., 0.1 N NaOH)
- Oxidation (e.g., 3% H₂O₂)
- Thermal stress (e.g., 60°C)
- Photochemical stress (exposure to UV and visible light)





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Fig. 3: Conceptual diagram of forced degradation studies.

Conclusion

Erythrinin F is a promising natural product with potential for further development. This technical guide has summarized the currently available information on its chemical properties and stability. While specific quantitative data for some properties remain to be fully disclosed in the public domain, the provided information, based on related compounds and established scientific principles, offers a valuable resource for researchers. Further investigation, particularly comprehensive stability studies, will be critical for the successful translation of **Erythrinin F** from a laboratory curiosity to a potential therapeutic agent.



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